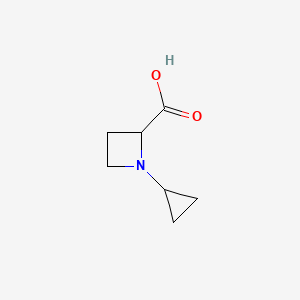
N-(4-ethynylphenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(4-ethynylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 111448-81-8 . It has a molecular weight of 195.24 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of “N-(4-ethynylphenyl)methanesulfonamide” is N-(4-ethynylphenyl)methanesulfonamide . The InChI code is 1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-ethynylphenyl)methanesulfonamide” is a solid compound . It has a boiling point of 314.9±44.0 C at 760 mmHg . The compound should be stored at a temperature of 4C, under nitrogen .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethynylphenyl)methanesulfonamide, focusing on six unique applications:
Pharmaceutical Development
N-(4-ethynylphenyl)methanesulfonamide: has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating conditions such as cancer, inflammation, and infectious diseases .
Chemical Biology
In chemical biology, N-(4-ethynylphenyl)methanesulfonamide is utilized as a tool for studying protein functions and interactions. Its ability to form covalent bonds with specific amino acid residues in proteins makes it valuable for labeling and tracking proteins within cells. This application aids in understanding protein dynamics, interactions, and functions in various biological processes .
Material Science
The compound is also being investigated for its applications in material science. Its ethynyl group allows it to participate in click chemistry reactions, which are used to create complex polymeric materials. These materials have potential applications in creating advanced coatings, adhesives, and nanomaterials with unique properties .
Organic Synthesis
N-(4-ethynylphenyl)methanesulfonamide: serves as a versatile building block in organic synthesis. Its structure enables the formation of various derivatives through chemical modifications. These derivatives can be used in the synthesis of more complex organic molecules, which are essential in the development of new chemical entities for various industrial applications .
Bioconjugation
In the field of bioconjugation, this compound is used to link biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This linkage is crucial for developing biosensors, diagnostic tools, and targeted drug delivery systems. The ability to precisely control the conjugation process enhances the functionality and specificity of these bioconjugates .
Catalysis
N-(4-ethynylphenyl)methanesulfonamide: is being explored as a ligand in catalytic reactions. Its unique structure can stabilize transition metal complexes, which are essential for catalyzing various chemical reactions. This application is significant in developing more efficient and selective catalysts for industrial processes, including the production of fine chemicals and pharmaceuticals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propriétés
IUPAC Name |
N-(4-ethynylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHWGULVMAZIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287932 | |
| Record name | N-(4-Ethynylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)methanesulfonamide | |
CAS RN |
111448-81-8 | |
| Record name | N-(4-Ethynylphenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111448-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethynylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Cyclohexyloxy)phenyl]ethylamine](/img/structure/B3039414.png)




![2-phenyl-2H-[1,2,3,4]tetraazolo[5,1-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039423.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3039427.png)

![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)

